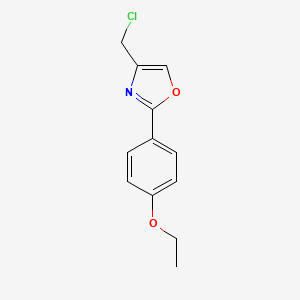

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole

描述

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole is a substituted oxazole derivative characterized by a chloromethyl (-CH₂Cl) group at position 4 and a 4-ethoxyphenyl (C₆H₄-O-C₂H₅) substituent at position 2 of the oxazole ring. The compound is primarily utilized as an intermediate in organic synthesis, particularly for the development of bioactive molecules, including antimicrobial and anticancer agents. Its structure enables facile functionalization via nucleophilic substitution at the chloromethyl group, making it a versatile building block in medicinal chemistry .

属性

IUPAC Name |

4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-2-15-11-5-3-9(4-6-11)12-14-10(7-13)8-16-12/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMFXJDUERCVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The most common and direct synthetic approach to this compound involves the condensation of 4-ethoxybenzaldehyde with chloroacetonitrile under basic conditions, followed by cyclization to form the oxazole ring. This method is widely reported in organic synthesis literature and industrial protocols.

-

$$

\text{4-Ethoxybenzaldehyde} + \text{Chloroacetonitrile} \xrightarrow[\text{reflux}]{\text{Base, solvent}} \text{this compound}

$$ Typical Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)

- Solvents: Ethanol, acetonitrile, or xylene

- Conditions: Reflux for 24–48 hours to ensure complete cyclization

This process involves nucleophilic attack of the nitrile carbon on the aldehyde carbonyl, followed by cyclization and dehydration to yield the oxazole ring with the chloromethyl substituent at the 4-position and the ethoxyphenyl group at the 2-position.

Industrial and Flow Chemistry Adaptations

In industrial settings, continuous flow microreactor systems have been employed to improve reaction efficiency, yield, and scalability. These systems allow precise control over:

- Temperature (typically 20–80 °C)

- Pressure

- Reactant concentrations

Such flow processes reduce reaction times and enhance product purity by minimizing side reactions and enabling better heat and mass transfer.

Alternative Synthetic Routes

While the direct condensation of aldehydes with chloroacetonitrile is predominant, other methods include:

- Condensation of substituted benzoyl cyanides with chloroacetaldehyde derivatives in the presence of hydrogen chloride or bases, followed by cyclization.

- Cycloisomerization reactions involving α-haloketones and amides or acetamides under catalytic conditions (e.g., FeCl3 or Zn(OTf)2 catalysts) to form the oxazole ring with desired substituents.

These alternative routes are less common for this exact compound but provide insight into structural analog synthesis.

Detailed Reaction Conditions and Yields

| Step | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Ethoxybenzaldehyde + Chloroacetonitrile | K2CO3 or NaH | Ethanol or Acetonitrile | Reflux (~78 °C) | 24–48 h | 85–95 | Typical base-promoted condensation and cyclization |

| 2 | Same as above (continuous flow) | Automated base dosing | DMSO or Xylene | 20–80 °C | Minutes to hours | >90 | Enhanced yield and scalability via flow reactors |

| 3 | 4-Methoxybenzamide + 1,3-Dichloroacetone (analogue) | None (thermal) | Xylene | Reflux (~140 °C) | 48 h | 95 | High yield for related chloromethyl oxazole derivatives |

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-promoted condensation | 4-Ethoxybenzaldehyde + Chloroacetonitrile | K2CO3, NaH | Reflux in ethanol/acetonitrile, 24–48 h | Simple, high yield, scalable | Longer reaction time |

| Continuous flow synthesis | Same as above | Automated base dosing | Controlled T, P, flow rate | Enhanced yield, scalability | Requires specialized equipment |

| Thermal condensation (analogue) | 4-Methoxybenzamide + 1,3-Dichloroacetone | None (thermal) | Reflux in xylene, 48 h | High yield, straightforward | High temperature, longer time |

| Catalytic cycloisomerization | α-Haloketones + amides | FeCl3, Zn(OTf)2 | 70 °C, 12 h | Mild conditions, selective | Less documented for this compound |

化学反应分析

Types of Reactions

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted oxazole derivatives, while oxidation can produce oxazole carboxylic acids or ketones.

科学研究应用

Anticancer Activity

Research has indicated that oxazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole have been synthesized and evaluated for their cytotoxic properties. A study demonstrated that compounds with similar structures showed IC50 values ranging from nanomolar to micromolar concentrations against human tumor cell lines, suggesting strong potential for cancer treatment . The presence of electron-donating groups (like ethoxy) enhances the activity of these compounds, making them promising candidates in the development of new anticancer drugs.

Antimicrobial Properties

Oxazole derivatives have also been investigated for their antimicrobial properties. The unique structure of these compounds contributes to their effectiveness against various bacterial strains. In particular, studies have shown that certain oxazole derivatives possess significant antibacterial activity against Gram-positive bacteria, which is crucial for developing new antibiotics . The incorporation of the chloromethyl group enhances reactivity and allows for further functionalization, potentially leading to more potent antimicrobial agents.

Synthetic Intermediates

The chloromethyl group in This compound serves as a versatile building block in organic synthesis. It can participate in nucleophilic substitutions to form a variety of derivatives. For example, this compound can be transformed into amines or ethers through reactions with amines or alkoxides, respectively . Such transformations are valuable in medicinal chemistry for generating libraries of compounds with diverse biological activities.

Role in Natural Product Synthesis

Oxazoles are also utilized in the synthesis of complex natural products. Their ability to act as masked carboxyl groups facilitates the construction of intricate molecular architectures. This property is particularly useful in total synthesis projects where strategic functional group manipulation is required . The application of This compound in such synthetic pathways could lead to the discovery of novel compounds with therapeutic potential.

Case Study 1: Anticancer Activity Evaluation

A series of oxazole derivatives were synthesized and tested for antiproliferative activity against a panel of cancer cell lines. Among these, compounds structurally related to This compound exhibited enhanced activity compared to standard chemotherapeutics like Doxorubicin. The study highlighted the importance of substituent positioning and electronic effects on biological activity .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 4g | 0.5 | HT-29 |

| 4i | 73.2 | A549 |

| CA-4 | 5.0 | MCF-7 |

Case Study 2: Antimicrobial Activity Assessment

In another investigation, oxazole derivatives were assessed for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed MIC values significantly lower than those of conventional antibiotics, underscoring their potential as new antimicrobial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 11a | 10.8 | Staphylococcus aureus |

| 11b | 27.8 | Escherichia coli |

作用机制

The mechanism of action of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazole ring can also interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.

相似化合物的比较

Key Properties :

- Molecular Formula: C₁₁H₁₀ClNO₂ (calculated based on substituents).

- Molecular Weight : ~239.66 g/mol.

- Synthesis : Typically synthesized via cyclization of an amide with an α-haloketone under modified Blümlein-Lewy conditions. However, yields are often low (23–35%) due to challenges in product isolation .

Comparison with Similar Compounds

The biological and chemical properties of oxazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole with structurally analogous compounds:

Structural Analogues and Their Properties

生物活性

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole is a compound of significant interest due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group and an ethoxyphenyl moiety, contributing to its lipophilicity and biological activity. The presence of these functional groups allows for selective interactions with various biological targets.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis , at low concentrations. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific molecular targets. For instance, it has been shown to affect cellular pathways leading to cell death in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit mitochondrial function in cancer cells, leading to reduced ATP levels and increased apoptosis .

- Disruption of Cellular Processes : By interfering with critical cellular processes, such as DNA replication and repair mechanisms, the compound can effectively halt the proliferation of cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies highlight that the presence of electron-donating groups (EDGs) enhances biological activity compared to electron-withdrawing groups (EWGs). Modifications to the phenyl ring significantly affect the compound's potency against various biological targets. Notably, halogen substitutions can lead to a drastic decrease in activity .

Case Study 1: Anticancer Efficacy

In one study, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. The compound was shown to increase p53 expression levels and activate caspase-3 cleavage, indicating a mechanism involving apoptosis induction .

Case Study 2: Antimicrobial Action

Another investigation focused on the antimicrobial efficacy of this oxazole derivative against multidrug-resistant strains. The results indicated that it possessed superior antibacterial activity compared to traditional antibiotics like sparfloxacin. The compound's ability to inhibit both DNA gyrase and topoisomerase IV suggests a dual mechanism contributing to its effectiveness .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 0.65 - 2.41 | Effective against MCF-7 |

| 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole | Anticancer | 0.79 - 5.51 | Lower potency than chloromethyl derivative |

| Sparfloxacin | Antimicrobial | >20 | Less effective against resistant strains |

常见问题

Q. What are the standard synthetic routes for 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or substitution reactions. A common approach involves reacting 4-ethoxyphenyl-substituted precursors with chloromethylating agents. For example, one method uses ethanol as a solvent, glacial acetic acid as a catalyst, and reflux conditions (4 hours) to facilitate cyclization . Another route involves oxime intermediates generated from substituted benzaldehydes, followed by chlorination and ring-closure steps . Key Considerations :

- Solvent selection (e.g., ethanol for polarity control).

- Catalytic acid (e.g., glacial acetic acid) to accelerate cyclization.

- Temperature control to avoid decomposition of the chloromethyl group.

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Provides definitive bond lengths and angles (e.g., C–C bond lengths averaging 1.48 Å in oxazole derivatives) .

- NMR Spectroscopy : H NMR detects aromatic protons (δ 7.2–8.1 ppm) and the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .

- IR Spectroscopy : Stretching vibrations for C–Cl (550–750 cm) and C–O–C (1050–1250 cm) .

Validation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities.

Q. How can researchers assess the stability of the chloromethyl group during synthesis?

- Methodological Answer :

- Monitor reaction progress via TLC or HPLC to detect premature hydrolysis or elimination.

- Use inert atmospheres (N/Ar) to minimize oxidation.

- Post-reaction, confirm stability via H NMR (absence of HCl byproducts) or mass spectrometry .

Q. What are the key steps in purifying this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities.

- Distillation : For liquid intermediates, fractional distillation under reduced pressure .

Q. How to design a preliminary bioactivity assay for this compound?

- Methodological Answer :

- Target Selection : Focus on enzymes or receptors with oxazole-binding domains (e.g., kinase inhibitors).

- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC determination).

- Controls : Include a reference inhibitor (e.g., staurosporine for kinases) and solvent blanks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst concentration (1–5 mol%), and solvent polarity (ethanol vs. DMF).

- Kinetic Studies : Use in-situ FTIR to monitor intermediate formation.

- Byproduct Analysis : Identify side products (e.g., dimerization) via GC-MS .

Example Optimization Table :

| Condition | Yield (%) | Selectivity (%) |

|---|---|---|

| Ethanol, 80°C, 1% HAc | 62 | 88 |

| DMF, 100°C, 3% HAc | 78 | 75 |

Q. How to resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare crystallographic data (e.g., C–O bond lengths: 1.36 Å vs. 1.40 Å in different studies) to identify measurement discrepancies .

- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and match experimental data .

- Crystal Polymorphism : Investigate if solvent-induced polymorphism explains divergent XRD results .

Q. What strategies mitigate decomposition of the chloromethyl group during storage?

- Methodological Answer :

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative cleavage.

- Storage Conditions : Use amber vials at –20°C under anhydrous atmospheres.

- Periodic Analysis : Monitor purity via HPLC every 3 months .

Q. How to computationally model the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory studies).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- Pharmacophore Mapping : Identify critical interactions (e.g., H-bonding with oxazole N) .

Q. What advanced techniques characterize electronic properties of the oxazole ring?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of the chloromethyl group.

- UV-Vis Spectroscopy : Analyze λ shifts in different solvents (e.g., 270 nm in ethanol vs. 285 nm in DCM).

- Theoretical Studies : Perform NBO analysis to quantify charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。